molecular formula C16H32Cl2N2S B15347308 1-Propanethiol, 3-((2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylmethyl)amino)ethyl)amino)-, dihydrochloride CAS No. 88313-61-5

1-Propanethiol, 3-((2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylmethyl)amino)ethyl)amino)-, dihydrochloride

Cat. No.: B15347308
CAS No.: 88313-61-5
M. Wt: 355.4 g/mol
InChI Key: SILSYNJIKUOWKK-UHFFFAOYSA-N
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Description

This compound is a structurally complex derivative of 1-propanethiol, featuring a tricyclo(3.3.1.1³,⁷)decane (adamantane-like) moiety linked via an aminoethylamino side chain. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

CAS No.

88313-61-5

Molecular Formula

C16H32Cl2N2S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[2-(1-adamantylmethylamino)ethylamino]propane-1-thiol;dihydrochloride

InChI

InChI=1S/C16H30N2S.2ClH/c19-5-1-2-17-3-4-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,17-19H,1-12H2;2*1H

InChI Key

SILSYNJIKUOWKK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCCNCCCS.Cl.Cl

Origin of Product

United States

Biological Activity

1-Propanethiol, 3-((2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylmethyl)amino)ethyl)amino)-, dihydrochloride is a complex chemical compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula

The molecular formula of this compound is C32H72N4O11P2S2C_{32}H_{72}N_4O_{11}P_2S_2 .

Structural Characteristics

The compound features a tricyclic structure which may contribute to its biological activity. The presence of sulfur in its thiol group is significant for its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Heat Shock Factors : Research indicates that this compound may act as an inhibitor of heat shock factors (HSFs), which are essential for cellular stress responses . By modulating HSF activity, the compound could influence cell survival and apoptosis under stress conditions.
  • Antioxidant Properties : Thiols are known for their antioxidant capabilities. The presence of the thiol group in this compound suggests potential protective effects against oxidative stress by scavenging free radicals.

Pharmacological Effects

Preliminary studies suggest that the compound may exhibit various pharmacological effects:

  • Neuroprotective Effects : Some studies have indicated that compounds similar to 1-Propanethiol can protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease research.
  • Anticancer Activity : The inhibition of specific signaling pathways by this compound may contribute to its anticancer properties, although more research is needed to confirm these effects.

Study 1: Inhibition of HSF

A study published in a patent document explored the use of 1-Propanethiol derivatives as inhibitors of heat shock factors. The findings demonstrated that these compounds could effectively reduce HSF activity in vitro, suggesting potential applications in treating diseases associated with stress responses .

Study 2: Antioxidant Activity

A comparative study evaluated the antioxidant properties of various thiols, including 1-Propanethiol derivatives. Results indicated that the compound exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .

Study 3: Neuroprotection

Research involving neuronal cell lines showed that treatment with 1-Propanethiol resulted in reduced cell death under oxidative stress conditions. This suggests that the compound may have neuroprotective effects worth exploring further in vivo .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
HSF InhibitionModulates stress response
AntioxidantFree radical scavenging
NeuroprotectiveReduces oxidative stress
PropertyValue
Molecular Weight748.10 g/mol
SolubilitySoluble in water
pHNeutral

Comparison with Similar Compounds

1-Propanethiol (C₃H₈S)

Structure : A simple alkylthiol with a linear propane chain terminating in a thiol group .
Properties :

  • Molecular Weight : 76.16 g/mol .
  • Reactivity: Reacts with carboxylic acids (e.g., propanoic acid) to form esters like propyl propanoate .
  • Applications: Used as a flavoring agent, herbicide, and chemical intermediate . Its volatility and reactivity with oxidizing agents also necessitate careful handling .

Cyclophosphamide-Related Compound (CAS 158401-51-5)

Structure: Features a 3-[(2-chloroethyl)amino]propyl phosphate ester with dihydrochloride salt . Properties:

  • Molecular Weight : 349.6 g/mol.
  • Reactivity : Acts as an alkylating agent, targeting DNA in chemotherapy.
  • Applications: Used in cancer treatment and immunosuppression. Comparison: Both compounds share dihydrochloride salt formulations and amine-containing side chains.

Adamantane Derivatives

Structure: Tricyclo(3.3.1.1³,⁷)decane-based molecules, known for high stability and lipophilicity. Properties:

  • Applications: Used in antiviral drugs (e.g., amantadine) due to their ability to penetrate lipid membranes. However, the addition of the thiol and amine groups introduces unique reactivity .

Physicochemical and Reactivity Data

Compound Molecular Weight (g/mol) Solubility Key Reactivity Thermal Stability
Target Compound ~400 (estimated) High (aqueous) Thiol-disulfide exchange; amine alkylation High (dihydrochloride)
1-Propanethiol 76.16 Low (organic phase) Esterification; oxidation to disulfides Low (volatile liquid)
Cyclophosphamide-Related Compound 349.6 High (aqueous) DNA alkylation; hydrolysis Moderate

Q & A

What are the established synthetic routes for this compound, and how can competing side reactions be minimized?

Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Amine alkylation : Reacting tricyclo[3.3.1.1³,⁷]dec-1-ylmethylamine with ethylene diamine under controlled pH (7–8) to form the secondary amine intermediate .
  • Thiol incorporation : Introducing the propanethiol group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
  • Salt formation : Final treatment with HCl to yield the dihydrochloride salt, monitored by potentiometric titration.

Side Reaction Mitigation:

  • Use protecting groups (e.g., tert-butoxycarbonyl) for amines during alkylation to avoid over-alkylation.
  • Add antioxidants (e.g., ascorbic acid) during thiol handling to suppress disulfide formation .

Which spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (D₂O/DMSO-d₆) to resolve amine and thiol proton environments. 2D-COSY confirms connectivity of the tricyclic moiety .
  • Mass Spectrometry : ESI-TOF for molecular ion verification (expected [M+H]⁺ = ~450–470 Da).
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) to assess purity (>95%); detect thiol oxidation byproducts at 254 nm .

How can researchers design binding affinity studies to evaluate interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips; measure real-time binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen bonding) interactions .
  • Control Experiments : Include structurally similar analogs (e.g., ethyl or methyl substitutions) to isolate the role of the tricyclic group in binding .

What experimental strategies resolve contradictions in solubility data across different solvent systems?

Level: Advanced
Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. The dihydrochloride salt may exhibit pH-dependent solubility (e.g., precipitation above pH 6.5) .
  • Molecular Dynamics Simulations : Model solvation shells in polar vs. nonpolar solvents to predict aggregation tendencies.
  • Ternary Phase Diagrams : Map solubility limits in co-solvent systems (e.g., PEG-400/water) for formulation studies .

How can computational modeling predict the compound’s reactivity in catalytic or redox environments?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., thiol group) prone to oxidation or nucleophilic attack .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential toxicity .
  • Machine Learning : Train models on similar thiol-containing compounds to forecast stability under oxidative stress (e.g., half-life in plasma) .

What protocols address instability during in vitro biological assays?

Level: Advanced
Methodological Answer:

  • Buffer Optimization : Use chelating agents (EDTA) to sequester metal ions that catalyze thiol oxidation. Maintain assays at pH 5.5–6.0 to stabilize the dihydrochloride form .
  • Cryopreservation : Store stock solutions in aliquots at -80°C under N₂ atmosphere.
  • Activity Rescue Experiments : Add reducing agents (e.g., DTT) post-incubation to distinguish compound degradation from true loss of activity .

How can researchers validate the compound’s role in modulating enzyme activity?

Level: Advanced
Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/compound ratios. Plot Lineweaver-Burk graphs to identify competitive vs. non-competitive inhibition .
  • Site-Directed Mutagenesis : Modify putative binding residues (e.g., cysteine in enzyme active sites) to confirm specificity .
  • Fluorescence Quenching : Monitor tryptophan emission changes upon compound binding to infer conformational shifts .

What are the best practices for scaling up synthesis without compromising yield?

Level: Advanced
Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for amine alkylation steps to improve heat dissipation and reduce side products .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • In-line Analytics : Use FTIR probes to monitor reaction progress and automate quenching .

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